1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate
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Overview
Description
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are heterocyclic amines containing a five-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Safety and Hazards
This compound is classified as dangerous, with hazard statements H226 and H314 . This means it is flammable and can cause severe skin burns and eye damage. Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye/face protection (P280). In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Preparation Methods
The synthesis of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The oxalate salt is then formed by reacting the amine with oxalic acid. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-3-YL)methanamine oxalate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(1-Propylpyrrolidin-3-YL)methanamine oxalate:
1-(1-Butylpyrrolidin-3-YL)methanamine oxalate: The butyl group introduces further differences in the compound’s properties and uses.
Properties
IUPAC Name |
(1-ethylpyrrolidin-3-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-2-9-4-3-7(5-8)6-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUGDUBIDPGXNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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